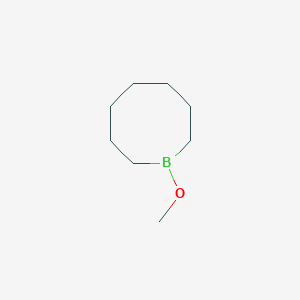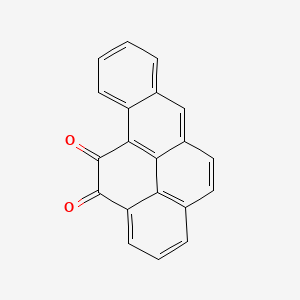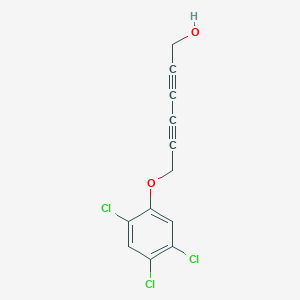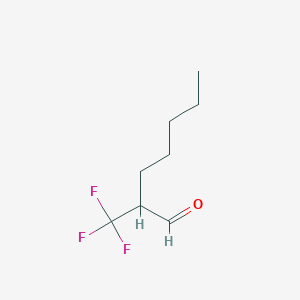
12-(4-Azido-2-nitroanilino)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-Azido-2-nitroanilino)dodecanoic acid: is a synthetic organic compound characterized by the presence of an azido group and a nitro group attached to an aniline moiety, which is further connected to a dodecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Azido-2-nitroanilino)dodecanoic acid typically involves a multi-step process. The starting material is often a dodecanoic acid derivative, which undergoes a series of reactions to introduce the azido and nitro groups. Common steps include nitration of aniline derivatives, followed by azidation. The reaction conditions usually involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 12-(4-Azido-2-nitroanilino)dodecanoic acid can undergo reduction to form amino derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Amine derivatives: from the reduction of the azido group.
Substituted products: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-(4-Azido-2-nitroanilino)dodecanoic acid is used as a precursor in the synthesis of various complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive azido and nitro groups.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of 12-(4-Azido-2-nitroanilino)dodecanoic acid involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro group can be reduced to an amino group, which can then interact with various biological targets. These interactions can modulate enzyme activity and protein function, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
12-(4-Amino-2-nitroanilino)dodecanoic acid: Similar structure but with an amino group instead of an azido group.
12-(4-Azido-2-chloroanilino)dodecanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 12-(4-Azido-2-nitroanilino)dodecanoic acid is unique due to the presence of both azido and nitro groups, which provide distinct reactivity and versatility in chemical synthesis and biological applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
58775-40-9 |
|---|---|
Molekularformel |
C18H27N5O4 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
12-(4-azido-2-nitroanilino)dodecanoic acid |
InChI |
InChI=1S/C18H27N5O4/c19-22-21-15-11-12-16(17(14-15)23(26)27)20-13-9-7-5-3-1-2-4-6-8-10-18(24)25/h11-12,14,20H,1-10,13H2,(H,24,25) |
InChI-Schlüssel |
IFDKTWGTMRSJOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
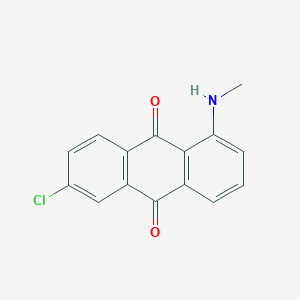
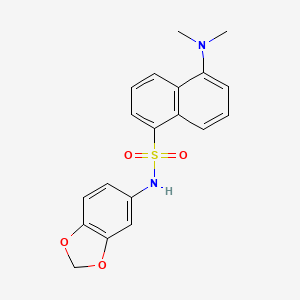
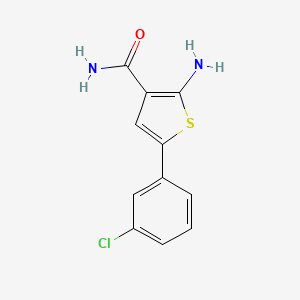
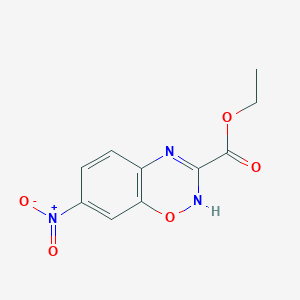
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
